molecular formula C10H11N3O4S B13052882 2-({3-Oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetic acid

2-({3-Oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetic acid

Cat. No.: B13052882
M. Wt: 269.28 g/mol
InChI Key: WXNCAEOVNQLCAP-SMNYNBNJSA-N
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Description

2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetic acid is a complex organic compound with a molecular formula of C10H11N3O4S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

The synthesis of 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetic acid typically involves multiple steps. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stages of synthesis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic drug.

What sets 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H11N3O4S

Molecular Weight

269.28 g/mol

IUPAC Name

2-[[(E)-3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetic acid

InChI

InChI=1S/C10H11N3O4S/c1-6(14)7(4-11-5-8(15)16)9(17)13-10-12-2-3-18-10/h2-4,14H,5H2,1H3,(H,15,16)(H,12,13,17)/b7-6+,11-4?

InChI Key

WXNCAEOVNQLCAP-SMNYNBNJSA-N

Isomeric SMILES

C/C(=C(/C=NCC(=O)O)\C(=O)NC1=NC=CS1)/O

Canonical SMILES

CC(=C(C=NCC(=O)O)C(=O)NC1=NC=CS1)O

Origin of Product

United States

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